1-Bromopropane-d7

Description

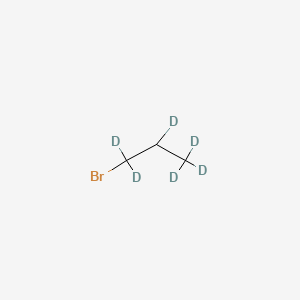

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631785 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61909-26-0 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61909-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Deuterium in Propyl Bromide Chemistry

An In-depth Technical Guide to 1-Bromopropane-d7: Properties, Applications, and Best Practices

1-Bromopropane-d7 (CD₃CD₂CD₂Br), the fully deuterated isotopologue of 1-bromopropane, serves as a critical tool for researchers and scientists, particularly in the fields of analytical chemistry, drug development, and mechanistic studies.[1] Its utility stems from the substitution of all seven hydrogen atoms with their heavier, stable isotope, deuterium. This isotopic substitution results in a molecule with a molecular mass increase of +7 Da compared to its non-deuterated counterpart, while maintaining nearly identical chemical reactivity, polarity, and molecular geometry.[1]

This mass shift is fundamental to its application as an internal standard in mass spectrometry-based analyses, allowing for precise quantification of 1-bromopropane in complex matrices.[1] Furthermore, the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), makes C-D bonds more resistant to enzymatic or chemical cleavage.[2] This property is invaluable for investigating reaction mechanisms and altering metabolic pathways in drug discovery, potentially enhancing a drug's pharmacokinetic profile.[2][3]

This guide provides a comprehensive overview of the chemical properties, specifications, analytical methodologies, applications, and handling protocols for 1-Bromopropane-d7, designed for professionals in research and development.

Physicochemical Properties and Specifications

The precise characterization of 1-Bromopropane-d7 is essential for its effective application. The key physical and chemical properties are summarized below.

| Property | Specification | Source(s) |

| Chemical Formula | C₃D₇Br | [4] |

| Linear Formula | CD₃CD₂CD₂Br | [5] |

| Molecular Weight | 130.03 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 71 °C (lit.) | [5][8] |

| Melting Point | -110 °C (lit.) | [5][8] |

| Density | 1.430 g/mL at 25 °C | [5] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Chemical Purity (Assay) | ≥99% (CP) | [5] |

| Stabilizer | Contains copper | [5] |

| CAS Number | 61909-26-0 | [4][8] |

| InChI | 1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | [4][5] |

| InChI Key | CYNYIHKIEHGYOZ-NCKGIQLSSA-N | [5] |

| SMILES String | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | [4][5] |

Synthesis and Quality Control Workflow

The synthesis of 1-Bromopropane-d7 typically involves the bromination of a fully deuterated propanol precursor. A common laboratory-scale method adapts the reaction of an alcohol with a hydrobromic acid source, such as sodium bromide and sulfuric acid, which generates HBr in situ.[9] The use of high-purity, deuterated starting materials is paramount to achieving the desired isotopic enrichment in the final product.

Analytical Characterization

Rigorous analytical testing ensures the identity, purity, and isotopic enrichment of 1-Bromopropane-d7.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for structural confirmation and assessment of isotopic labeling.

-

¹H NMR : A proton NMR spectrum should show minimal signals, corresponding only to residual, non-deuterated impurities. The absence of significant peaks at the chemical shifts expected for 1-bromopropane (approx. 3.39 ppm (triplet), 1.87 ppm (sextet), and 1.03 ppm (triplet)) confirms high deuteration.[10][11]

-

¹³C NMR : The ¹³C NMR spectrum provides direct evidence of the carbon skeleton.[12] For 1-Bromopropane-d7, three signals are expected, corresponding to the three distinct carbon environments. The signals will appear as complex multiplets due to C-D coupling, and their chemical shifts will be similar to the non-deuterated analog (~36 ppm for C-Br, ~26 ppm for the central carbon, and ~13 ppm for the terminal methyl carbon).[12]

-

-

Mass Spectrometry (MS) : MS is essential for confirming the molecular weight and isotopic distribution.

-

When coupled with Gas Chromatography (GC-MS), it serves as a powerful tool for assessing both chemical and isotopic purity.

-

The mass spectrum of 1-bromopropane is characterized by two molecular ion peaks of nearly equal intensity at m/z 122 and 124, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14] For 1-Bromopropane-d7, these molecular ion peaks are shifted to m/z 129 and 131. The base peak in the fragmentation pattern is often the propyl cation fragment ([C₃D₇]⁺) or the loss of bromine.

-

Core Applications in Scientific Research

The unique properties of 1-Bromopropane-d7 make it a versatile tool in various scientific domains.

Internal Standard for Mass Spectrometry

The most common application is as an internal standard for the quantification of 1-bromopropane by isotope dilution mass spectrometry (e.g., GC-MS or LC-MS).[1] An ideal internal standard co-elutes with the analyte but is distinguishable by mass. 1-Bromopropane-d7 fulfills this perfectly, as its chromatographic behavior is nearly identical to the non-deuterated analyte, but its +7 Da mass difference allows for clear separation and accurate quantification in the mass spectrometer.[1]

Mechanistic and Kinetic Isotope Effect (KIE) Studies

The enhanced stability of the C-D bond allows researchers to probe reaction mechanisms.[2] If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. By comparing the reaction rates of 1-bromopropane and 1-Bromopropane-d7, scientists can elucidate mechanistic pathways, particularly in studies of drug metabolism by cytochrome P450 enzymes.

Tracer in Environmental and Toxicological Studies

1-Bromopropane is used as a solvent and chemical intermediate, leading to interest in its environmental fate and potential for human exposure.[7][15] 1-Bromopropane-d7 can be used as a tracer in environmental monitoring or toxicological studies to track its uptake, distribution, metabolism, and excretion without interfering with naturally occurring background levels of the compound.

Safety, Storage, and Handling

Proper handling and storage are critical to maintain the chemical and isotopic integrity of 1-Bromopropane-d7 and to ensure laboratory safety.

Safety Precautions

1-Bromopropane-d7 shares the same hazards as its non-deuterated analog. It is a flammable liquid and poses several health hazards.[5]

-

Hazards : Flammable liquid (H225), causes skin and eye irritation (H315, H319), may cause respiratory irritation and drowsiness (H335, H336), suspected of causing cancer (H351), may damage fertility or the unborn child (H360FD), and may cause damage to organs through prolonged exposure (H373).[5]

-

Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

SDS : Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information before handling the compound.[3]

Storage and Handling to Maintain Integrity

Deuterated compounds are susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[2][16]

-

Inert Atmosphere : To prevent contamination from atmospheric water, handle the compound under a dry, inert atmosphere such as argon or nitrogen.[3][16]

-

Proper Storage : Store containers tightly sealed in a cool, dry, and well-ventilated area.[3] For long-term storage or for highly sensitive applications, storage in a desiccator is recommended.[16]

-

Hygroscopicity : As deuterated solvents can be hygroscopic, using single-use ampoules can minimize repeated exposure to air and moisture.[3][16]

References

- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer. Sigma-Aldrich.

- 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer. Sigma-Aldrich.

- Technical Support Center: Handling and Storing Deuter

- 1-Bromopropane-d7 | TRC-B687138-250MG. LGC Standards.

- 1-Bromopropane-d7 | C3H7Br | CID 57814318. PubChem - NIH.

- 1-BROMOPROPANE-D7 | 61909-26-0. ChemicalBook.

- 1-Bromopropane | C3H7Br | CID 7840. PubChem - NIH.

- 1-Bromopropane(106-94-5) 1H NMR spectrum. ChemicalBook.

- C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram. doc brown's advanced organic chemistry revision notes.

- C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.

- 2-Bromopropane-d7 | CAS 39091-63-9. [Source Not Available].

- Synthesis of 1-Bromopropane (NaBr/Sulfuric Acid Method). YouTube.

- C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Doc Brown's Chemistry.

- Mass spectrum of 1-bromopropane.

- NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 1-Bromopropane. [Source Not Available].

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Bromopropane-d7 | TRC-B687138-250MG | LGC Standards [lgcstandards.com]

- 5. 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Bromopropane-d7 | C3H7Br | CID 57814318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BROMOPROPANE-D7 | 61909-26-0 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. 1-Bromopropane(106-94-5) 1H NMR spectrum [chemicalbook.com]

- 11. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

1-Bromopropane-d7 synthesis and isotopic purity

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 1-Bromopropane-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1-bromopropane-d7 (CD₃CD₂CD₂Br). Deuterium-labeled compounds are indispensable tools in pharmaceutical research, mechanistic studies, and as internal standards in quantitative mass spectrometry.[][2] The increased mass of deuterium compared to protium can lead to a stronger carbon-deuterium (C-D) bond, which can slow metabolic degradation and improve the pharmacokinetic profiles of drug candidates—a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This guide details a robust synthetic protocol starting from 1-propanol-d8, outlines rigorous purification procedures, and presents a multi-faceted analytical approach for the definitive determination of isotopic purity and enrichment using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Principles: Synthesis Strategy and Mechanistic Considerations

The synthesis of 1-bromopropane-d7 is most effectively achieved via a nucleophilic substitution reaction, specifically an Sₙ2 mechanism, on a fully deuterated propanol precursor. This approach ensures the deuterium labels are incorporated into a stable starting material, minimizing the risk of isotopic scrambling during the synthesis.

Causality of Experimental Choice: The selection of 1-propanol-d8 as the starting material is critical. Direct deuteration of 1-bromopropane is synthetically challenging and often results in incomplete labeling and a complex mixture of isotopologues. By starting with the commercially available, highly enriched 1-propanol-d8, we ensure the isotopic integrity of the carbon backbone from the outset.

The conversion of the primary alcohol to an alkyl bromide proceeds efficiently via an Sₙ2 pathway.[5] This mechanism is preferred for primary alcohols as it avoids the formation of an unstable primary carbocation, which would be prone to rearrangement and side reactions.[5] We will focus on the reaction with phosphorus tribromide (PBr₃), a classic and reliable method for this transformation.

Starting Material & Reagents

Successful synthesis is predicated on the quality of the starting materials. High isotopic enrichment of the 1-propanol-d8 is paramount for achieving high isotopic purity in the final product.

| Compound | Formula | MW | Isotopic Purity (Typical) | Key Properties | Supplier Example |

| 1-Propanol-d8 | CD₃CD₂CD₂OD | 68.14 | ≥98 atom % D | bp: 97 °C; d: 0.912 g/mL | Sigma-Aldrich[6] |

| Phosphorus Tribromide | PBr₃ | 270.69 | N/A | bp: 173 °C; d: 2.852 g/mL | N/A |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | N/A | Anhydrous, for extraction | N/A |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Saturated solution, for washing | N/A |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | For drying organic phase | N/A |

Experimental Workflow: Synthesis & Purification

The overall process involves the controlled bromination of 1-propanol-d8, followed by a systematic workup and purification to isolate the target compound with high chemical and isotopic purity.

Caption: Overall workflow for the synthesis and purification of 1-bromopropane-d7.

Detailed Synthesis Protocol

This protocol is a self-validating system; careful execution of each step is essential for the final purity.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the PBr₃ reagent by atmospheric moisture.[7][8]

-

Reagent Charging: Place 1-propanol-d8 (1.0 eq) into the reaction flask.

-

Cooling: Immerse the flask in an ice-water bath and begin stirring. The reaction is exothermic, and initial cooling prevents the volatilization of the product and controls the reaction rate.

-

PBr₃ Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) to the dropping funnel. Add the PBr₃ to the stirring alcohol dropwise at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours to drive the reaction to completion.

-

Work-up - Quenching: Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture onto crushed ice or into ice-cold water to quench any unreacted PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable low-boiling organic solvent) two to three times. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with:

-

Cold water to remove water-soluble byproducts.

-

Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues (HBr, H₃PO₃).[9] Vent the separatory funnel frequently as CO₂ gas will evolve.

-

Saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic phase.[9]

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the solution to remove the drying agent. Remove the bulk of the solvent via rotary evaporation. Purify the remaining crude product by fractional distillation, collecting the fraction that boils at approximately 71 °C (the boiling point of 1-bromopropane). The use of a copper stabilizer in the receiving flask is recommended to prevent decomposition.

Isotopic Purity and Characterization: A Multi-Technique Approach

For a deuterated compound, "purity" encompasses both chemical purity (absence of other compounds) and isotopic purity.[10] Rigorous characterization is mandatory to validate the synthesis and ensure the material is fit for its intended purpose. It is critical to distinguish between isotopic enrichment (the percentage of deuterium at a specific position) and species abundance (the percentage of molecules with a specific number of deuterium atoms).[10]

Analytical Workflow for Purity Determination

A combination of NMR and MS provides a complete picture of the final product's identity and isotopic distribution.[11][12]

Caption: Analytical workflow for determining the isotopic purity of 1-bromopropane-d7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the benchmark technique for confirming the positions of deuterium incorporation and calculating isotopic enrichment.[11][12]

Protocol:

-

Sample Preparation: Prepare a sample by dissolving a small amount of the purified 1-bromopropane-d7 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte. Add a known amount of a high-purity, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

¹H NMR Analysis:

-

Principle: In a highly deuterated compound, the residual protium (¹H) signals are observed. By comparing the integral of these residual signals to the integral of the known internal standard, the degree of deuteration (isotopic enrichment) can be accurately calculated.[10]

-

Data Interpretation: For 1-bromopropane-d7, one would expect to see very small residual multiplets corresponding to the -CHD ₂-, -CH D-, and -CH ₂D groups at the chemical shifts for the α, β, and γ positions, respectively. The absence of significant signals confirms high deuteration.

-

-

²H (Deuterium) NMR Analysis:

-

Principle: This technique directly observes the deuterium nuclei, providing confirmation that the deuterium is located at the expected positions.[13]

-

Data Interpretation: The ²H NMR spectrum should show three signals corresponding to the -CD₃, -CD₂-, and -CD₂Br groups, confirming the structural integrity of the deuterated molecule.

-

Mass Spectrometry (MS)

MS, particularly when coupled with Gas Chromatography (GC-MS), is essential for determining the distribution of different isotopologues (i.e., species abundance).[14][15]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified 1-bromopropane-d7 in a volatile solvent like dichloromethane or methanol.

-

GC-MS Analysis:

-

Principle: The gas chromatograph separates the 1-bromopropane-d7 from any chemical impurities. The mass spectrometer then ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HR-MS) is particularly valuable for accurately resolving the isotopic peaks.[12][15][16]

-

Data Interpretation: The analysis will reveal a cluster of molecular ions corresponding to the different isotopologues. For 1-bromopropane-d7, the most abundant ion should be the parent ion for C₃D₇Br⁺. Smaller peaks will be present for species with fewer deuterium atoms (d₆, d₅, etc.) and for the natural abundance of ¹³C and ⁸¹Br isotopes. By measuring the relative intensities of these peaks, the species abundance can be calculated.[14][17]

-

| Parameter | Expected Result for High Purity 1-Bromopropane-d7 | Technique |

| Chemical Purity | ≥99% | GC-MS |

| Isotopic Enrichment | ≥98 atom % D | ¹H NMR |

| Molecular Ion (m/z) | ~130.03 (for ¹²C₃D₇⁷⁹Br) | Mass Spectrometry |

| ¹H NMR Residual Signals | Very low intensity multiplets at ~3.4 ppm (α), ~1.9 ppm (β), ~1.0 ppm (γ) | ¹H NMR |

| ²H NMR Signals | Signals present confirming D at α, β, and γ positions | ²H NMR |

Safety, Handling, and Storage

-

Safety: 1-Bromopropane is a toxic substance and a suspected carcinogen.[18] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The reagents, particularly PBr₃, are corrosive and react violently with water.

-

Handling: Deuterated compounds are often hygroscopic.[8] To maintain isotopic purity, especially of labile positions (though not present in this molecule), handling under an inert atmosphere is best practice.[7]

-

Storage: Store the final product in a tightly sealed container, preferably with a copper stabilizer, in a cool, dark, and dry place to prevent chemical degradation and contamination with atmospheric moisture.

References

-

Blom, K. F., & Casetta, B. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 378–387. [Link]

-

Drake, R. R., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry, 24(5), 681–689. [Link]

-

Gualdesi, M. S., et al. (2020). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 22(22), 7749-7768. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Sleno, L., & Volmer, D. A. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(3), 257-264. [Link]

-

ResearchGate. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). Methods for introduction of deuterium into organic molecules and drug candidates. Retrieved from [Link]

-

Lévesque, É., & Gauthier, D. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6199–6262. [Link]

-

Answers. (2025). How do we convert Propan-1-ol to bromopropane?. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Concord Biosciences. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

-

Zhang, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved from [Link]

-

NileRed. (2014, June 9). Synthesis of a Bromoalkane (n-Bromopropane) [Video]. YouTube. [Link]

- CN112305007B. (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

NileRed. (2019, July 20). Synthesis of 1-Bromopropane (NaBr/Sulfuric Acid Method) [Video]. YouTube. [Link]

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromopropane. PubChem Compound Database. Retrieved from [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy 1-Propanol-d 8 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. NMR Solvents | Eurisotop [eurisotop.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. isotope.com [isotope.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromopropane-d7 CAS number and molecular weight

An In-Depth Technical Guide to 1-Bromopropane-d7 for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Bromopropane-d7. We will delve into its fundamental properties, the rationale behind its synthesis and application, and provide field-proven insights into its use as a critical tool in modern analytical chemistry.

Core Identification and Physicochemical Properties

1-Bromopropane-d7 is the deuterated isotopologue of 1-bromopropane, where all seven hydrogen atoms have been replaced with deuterium. This isotopic substitution is the cornerstone of its utility in quantitative analysis, providing a mass shift that makes it distinguishable from its non-labeled counterpart by mass spectrometry, without significantly altering its chemical behavior.

Table 1: Key Identifiers and Properties of 1-Bromopropane-d7

| Property | Value | Source(s) |

| CAS Number | 61909-26-0 | [1][2][3] |

| Molecular Formula | C₃D₇Br or CD₃CD₂CD₂Br | [1][3] |

| Molecular Weight | 130.03 g/mol | [1][3][4] |

| Monoisotopic Mass | 129.0171 Da | [3][4] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 71 °C (lit.) | [6][7] |

| Melting Point | -110 °C (lit.) | [6][7] |

| Density | 1.430 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Note: The physical properties are very similar to non-deuterated 1-bromopropane due to the minor mass difference between protium and deuterium.

Synthesis Rationale and Isotopic Integrity

Synthesis Pathway

The synthesis of 1-Bromopropane-d7 parallels the established methods for its non-deuterated analog, 1-bromopropane. A common laboratory and industrial approach involves the nucleophilic substitution of a deuterated propanol.

A prevalent method is the reaction of 1-propanol-d8 with hydrobromic acid, often generated in situ from sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄).[8]

The core reaction mechanism:

-

Protonation (Deuteronation) of the Alcohol: The hydroxyl group of the deuterated propanol is protonated by the strong acid, forming a good leaving group (D₂O).

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the primary carbon in an Sₙ2 reaction, displacing the water molecule and forming 1-Bromopropane-d7.[8]

The choice of a fully deuterated precursor is critical for achieving high isotopic purity in the final product. Commercial preparations often guarantee an isotopic purity of ≥98 atom % D, which is essential for its function as an internal standard to prevent signal overlap with the non-labeled analyte.[7]

The Importance of Stabilizers

Commercial preparations of 1-Bromopropane-d7 often contain a stabilizer, such as copper.[7] This is a crucial consideration for ensuring the compound's shelf-life and integrity. Alkyl halides can be susceptible to degradation over time, potentially through free-radical mechanisms initiated by light or trace impurities. The copper acts as a radical scavenger, preventing decomposition and the formation of impurities that could interfere with sensitive analytical assays.

The Premier Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary and most valuable application of 1-Bromopropane-d7 in research and drug development is its use as an internal standard (IS) in quantitative mass spectrometry, a technique known as Isotope Dilution Mass Spectrometry (IDMS).

The Principle of IDMS

IDMS is the gold standard for quantitative analysis. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, 1-Bromopropane-d7) to the sample at the very beginning of the analytical workflow.[9]

Why this is a self-validating system:

-

Identical Chemical Behavior: 1-Bromopropane-d7 has virtually identical physicochemical properties (e.g., polarity, solubility, boiling point) to the native 1-bromopropane. Consequently, it behaves identically during every step of sample preparation—extraction, derivatization, and chromatography. Any loss of the target analyte during these steps will be mirrored by an equivalent proportional loss of the internal standard.

-

Distinct Mass: Despite its chemical similarity, 1-Bromopropane-d7 has a mass-to-charge ratio (m/z) that is 7 Daltons higher than the analyte. This mass difference allows a mass spectrometer to detect and quantify both compounds simultaneously and without interference.

By measuring the ratio of the analytical signal from the native analyte to that of the known amount of added internal standard, one can calculate the precise concentration of the analyte in the original sample, automatically correcting for any variability in sample handling or instrument response.

Experimental Workflow: Quantification using 1-Bromopropane-d7 as an Internal Standard

This protocol outlines a generalized workflow for using 1-Bromopropane-d7 in a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Step 1: Preparation of Internal Standard Stock Solution

-

Accurately weigh a precise amount of 1-Bromopropane-d7.

-

Dissolve it in a suitable, high-purity solvent (e.g., methanol, acetonitrile) to create a concentrated stock solution with a precisely known concentration.

Step 2: Sample Spiking

-

To each unknown sample, calibration standard, and quality control (QC) sample, add a small, fixed, and precise volume of the 1-Bromopropane-d7 stock solution. This must be done at the earliest possible stage to account for all subsequent procedural variations.

Step 3: Sample Preparation

-

Perform the required sample preparation protocol (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation). Because the IS and analyte behave identically, any analyte lost during these steps will be corrected for by the IS.

Step 4: Instrumental Analysis (e.g., GC-MS)

-

Inject the prepared sample into the GC-MS system.

-

Develop a chromatographic method that separates the analyte/IS from other matrix components.

-

Set up the mass spectrometer to monitor specific, unique ions for both 1-bromopropane and 1-Bromopropane-d7 (Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM for MS/MS).

Step 5: Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Response Ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a calibration curve by plotting the Response Ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios on the calibration curve.

Visualization of the IDMS Workflow

Caption: Workflow for quantitative analysis using 1-Bromopropane-d7 as an internal standard.

Spectroscopic Characterization Insights

While the non-deuterated 1-bromopropane has a well-defined NMR spectrum, understanding the spectrum of 1-Bromopropane-d7 is key to confirming its identity and isotopic purity.

-

¹H NMR Spectrum: The proton NMR spectrum of a highly pure 1-Bromopropane-d7 sample will be characterized by the near-complete absence of signals in the typical alkyl regions.[10][11] The signals corresponding to the methyl (CH₃), and two methylene (CH₂) groups of 1-bromopropane would be gone.[12] The presence of any residual small signals would indicate incomplete deuteration.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum will show three distinct carbon signals, similar to its non-deuterated counterpart.[13] However, due to coupling with deuterium (a spin-1 nucleus), these signals will appear as multiplets instead of singlets (in a proton-decoupled spectrum). This fine structure can be used to confirm the position of deuteration.

-

Mass Spectrum: The mass spectrum is the most direct confirmation. It will show a molecular ion peak (M⁺) at an m/z corresponding to the mass of the deuterated molecule (e.g., ~129/131 for the bromine isotopes), which is a 7-unit shift from the non-deuterated molecule.

Safety and Handling Considerations

It is crucial to handle 1-Bromopropane-d7 with the same precautions as standard 1-bromopropane. The non-deuterated analog is a known toxicant with potential for reproductive and developmental effects.[5][14]

-

Handling: Always handle 1-Bromopropane-d7 in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials. The presence of stabilizers like copper in commercial products aids in its long-term stability.

References

-

1-Bromopropane-d7 | C3H7Br | CID 57814318 - PubChem. [Link]

-

C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum... - Doc Brown's Chemistry. [Link]

-

C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane... - Doc Brown's Chemistry. [Link]

-

hnl12_sln.html - UCLA Chemistry. [Link]

-

Synthesis of 1-Bromopropane (NaBr/Sulfuric Acid Method) - YouTube. [Link]

-

1H NMR Spectrum of 1‑Bromopropane - CSIR NET LIFE SCIENCE COACHING. [Link]

-

1-Bromopropane | C3H7Br | CID 7840 - PubChem. [Link]

-

NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 1-Bromopropane. [Link]

-

1-Bromopropane-d7, contains co | 614874-5G | SIGMA-ALDRICH | SLS. [Link]

-

Analytical standards & isotopically labeled substances - Szabo-Scandic. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Bromopropane-d7 | TRC-B687138-250MG | LGC Standards [lgcstandards.com]

- 4. 1-Bromopropane-d7 | C3H7Br | CID 57814318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BROMOPROPANE-D7 | 61909-26-0 [chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. NULL [szabo-scandic.com]

- 10. 1-Bromopropane(106-94-5) 1H NMR spectrum [chemicalbook.com]

- 11. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. letstalkacademy.com [letstalkacademy.com]

- 13. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

1-Bromopropane-d7: A Technical Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 1-Bromopropane-d7. By delving into the underlying chemical principles and providing actionable protocols, this document aims to equip researchers with the knowledge necessary to ensure the long-term integrity of this valuable isotopic labeling reagent.

Introduction: The Role of 1-Bromopropane-d7 in Scientific Research

1-Bromopropane-d7 is an isotopically labeled form of 1-bromopropane where all seven hydrogen atoms have been substituted with deuterium. This isotopic enrichment makes it a powerful tool in various scientific fields, particularly in mass spectrometry for use as an internal standard and in mechanistic studies to probe reaction pathways.[1] The stability of this compound is paramount, as degradation can compromise the accuracy of experimental results.

PART 1: Core Directive - Understanding the Stability of 1-Bromopropane-d7

The stability of 1-Bromopropane-d7 is intrinsically linked to its chemical structure as a haloalkane.[2] Like its non-deuterated counterpart, it is susceptible to several degradation pathways, primarily nucleophilic substitution and elimination reactions. The carbon-bromine bond is polar, rendering the carbon atom electrophilic and prone to attack by nucleophiles.[2]

Key Factors Influencing Stability:

-

Nucleophilic Attack: 1-Bromopropane-d7 can react with nucleophiles, leading to the substitution of the bromine atom. Water, for instance, can cause hydrolysis, although this process is generally slow.

-

Elimination Reactions: In the presence of a base, 1-Bromopropane-d7 can undergo dehydrohalogenation to form propene-d6.[2]

-

Photodegradation: Like many halogenated alkanes, 1-Bromopropane-d7 can be sensitive to light. Exposure to UV radiation can initiate free-radical halogenation, leading to a mixture of halogenated products.[2][3][4]

-

Temperature: Elevated temperatures can accelerate the rates of decomposition reactions.[5]

-

Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to degradation.[5]

Some commercial preparations of 1-Bromopropane-d7 contain stabilizers, such as copper, to inhibit decomposition.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Recommended Storage and Handling Protocols

To maintain the chemical and isotopic integrity of 1-Bromopropane-d7, it is crucial to adhere to specific storage and handling protocols designed to mitigate the risks of degradation.

Storage Conditions

Proper storage is the most critical factor in preserving the quality of 1-Bromopropane-d7. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or refrigerated (as specified by the supplier) | Storing at a consistent, appropriate temperature minimizes the rate of potential decomposition reactions.[6] |

| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation reactions.[7][8] |

| Light Exposure | Store in a light-resistant container (e.g., amber vial) | Protects the compound from photodegradation.[6][8] |

| Container | Tightly sealed, suitable containers | Prevents contamination and evaporation.[8][9] |

Experimental Protocol: Long-Term Storage

For ensuring the long-term stability of 1-Bromopropane-d7, the following step-by-step methodology should be followed:

-

Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Inert Gas Purge: For optimal long-term storage, it is best practice to handle the compound under an inert atmosphere to prevent isotopic exchange with atmospheric moisture.[7][8][10]

-

Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[9]

-

Light Protection: Place the container in a location that is protected from light.[6][8]

-

Temperature Control: Store at the temperature recommended by the supplier. While some sources suggest room temperature, refrigeration can slow down degradation processes.[6][11]

-

Inventory Management: Maintain a log of when the container is opened and closed to track potential exposure to the atmosphere.

Handling Procedures

When working with 1-Bromopropane-d7, it is essential to follow standard laboratory safety practices for handling flammable and potentially hazardous chemicals.[5]

-

Work in a well-ventilated area or a fume hood.[5]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][10]

-

Keep away from heat, sparks, and open flames as 1-Bromopropane is flammable.[5]

-

Avoid inhalation of vapors.[5]

PART 3: VISUALIZATION & FORMATTING

Logical Relationship Diagram: Factors Affecting 1-Bromopropane-d7 Stability

Caption: Workflow for assessing the stability of 1-Bromopropane-d7 over time.

References

- BenchChem. (2025). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Sigma-Aldrich. (2024). Safety Data Sheet for 1-Bromopropane-d7.

- BenchChem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds.

- PubChem. (n.d.). 1-Bromopropane.

- C/D/N Isotopes. (2015). Safety Data Sheet for 1-Bromopropane-d7.

- Capot Chemical. (2026). MSDS of 1-Bromopropane-d7.

- Química Organica.org. (n.d.). Halogenation Alkanes.

- Sdfine. (n.d.). 1-bromopropane Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer.

- ChemicalBook. (2025). 1-BROMOPROPANE-D7.

- MSU chemistry. (n.d.). Alkane Reactivity.

- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.

- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.

- YouTube. (2023). Alkane Halogenation - a Radical Reaction.

- Cambridge Isotope Laboratories. (n.d.). 2-Bromopropane (D₇, 98%).

- ATSDR. (n.d.). Toxicological Profile for 1-Bromopropane.

- Wikipedia. (n.d.). Haloalkane.

- PubChem. (n.d.). 1-Bromopropane-d7.

- Sigma-Aldrich. (n.d.). 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer.

- Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes).

- CAMEO Chemicals - NOAA. (n.d.). 1-BROMOPROPANE.

- doc brown's advanced organic chemistry revision notes. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane.

- LGC Standards. (n.d.). 1-Bromopropane-d7.

- BenchChem. (2025). Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Haloalkane - Wikipedia [en.wikipedia.org]

- 3. Halogenation Alkanes [quimicaorganica.org]

- 4. Alkane Reactivity [www2.chemistry.msu.edu]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. isotope.com [isotope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of 1-Bromopropane-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isotopic Advantage and the Imperative of Safety

Deuterated compounds are powerful tools in modern research, offering unique advantages in mechanistic studies, quantitative analysis, and drug development by leveraging the kinetic isotope effect (KIE). 1-Bromopropane-d7 (C₃D₇Br), the deuterated analogue of 1-bromopropane (nPB), is no exception. However, the profound toxicological profile of the parent compound necessitates a rigorous and informed approach to its handling. This guide provides an in-depth framework for the safe use of 1-Bromopropane-d7, moving beyond mere procedural lists to explain the scientific rationale underpinning each safety recommendation.

The parent compound, 1-bromopropane, is classified by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen" and is recognized by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for its significant health risks, including neurotoxicity, reproductive harm, and developmental toxicity.[1][2][3] Given the absence of comprehensive toxicological data specific to the deuterated form, a foundational principle of this guide is that 1-Bromopropane-d7 must be handled with the same, if not greater, level of caution as its non-deuterated counterpart.

Section 1: A Duality of Risk: Established Toxicology and the Isotopic Variable

A comprehensive safety protocol is built upon a thorough understanding of the material's hazards. For 1-Bromopropane-d7, this involves acknowledging the well-documented risks of 1-bromopropane and considering the potential toxicological alterations introduced by deuteration.

The Established Hazard Profile of 1-Bromopropane

Regulatory and research bodies have extensively documented the multi-system toxicity of 1-bromopropane.[4] The EPA's risk evaluation identified unreasonable risks to health, driven primarily by developmental toxicity and cancer from both short- and long-term inhalation and dermal exposure.[3][5]

-

Neurotoxicity: Occupational exposures to 1-bromopropane have been linked to severe neurological illnesses.[6] Symptoms reported in workers exposed to concentrations exceeding 80-100 ppm include headache, dizziness, ataxia (difficulty walking), and paresthesia (numbness and tingling in the extremities), with some effects persisting long after exposure ceases.[1][7]

-

Carcinogenicity: Animal studies have demonstrated that 1-bromopropane can cause cancers of the lung, large intestine, and skin.[1] This evidence led the NTP to classify it as reasonably anticipated to be a human carcinogen.[2]

-

Reproductive & Developmental Toxicity: The compound is a presumed human reproductive toxicant.[8] Animal studies show it can decrease fertility and may damage both male and female reproductive systems.[1][9] The NTP has expressed "serious concern" for these effects within human occupational exposure ranges.[8]

The Kinetic Isotope Effect (KIE): A Toxicological Wildcard

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond. This difference in bond energy is the basis of the KIE, where metabolic processes involving the cleavage of this bond are slowed.[10] The toxicities of many halogenated hydrocarbons are mediated by reactive metabolites formed via cytochrome P450 (P450) oxidative pathways.[11]

The KIE can have divergent effects on toxicity:

-

Reduced Toxicity: If a toxic metabolite is formed through a rate-limiting C-H bond cleavage, deuteration can slow its formation, thereby reducing toxicity. Studies on the flame retardant tris(2,3-dibromopropyl) phosphate found that deuteration significantly decreased the formation of a P450-mediated metabolite linked to genotoxicity.[12]

-

Unaltered or Increased Toxicity: If metabolism is not rate-limiting or proceeds through pathways that do not involve C-D bond cleavage (e.g., glutathione S-transferase conjugation), the KIE may have little effect.[13] Critically, slowing one metabolic pathway can shunt the compound towards another, a phenomenon known as "metabolic switching."[14] If this alternative pathway produces a more toxic metabolite, the deuterated compound could be more hazardous than the parent.[14]

Causality Insight: Without direct comparative data for 1-Bromopropane-d7, we must assume that its metabolism can be altered. This uncertainty mandates the most stringent safety controls, as we cannot rule out the possibility of metabolic switching to a more hazardous pathway. Therefore, all handling protocols must aim to minimize exposure to the lowest reasonably achievable level.

Section 2: The Hierarchy of Controls: A Self-Validating System for Minimizing Exposure

Effective safety is not just about personal protective equipment (PPE); it's a systematic approach to risk reduction. The hierarchy of controls prioritizes strategies from most to least effective.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Elimination/Substitution: The most effective control is to replace 1-Bromopropane-d7 with a less hazardous alternative if scientifically viable. This should be the first consideration in any experimental design.[15]

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 1-Bromopropane-d7, this is non-negotiable.

-

Certified Chemical Fume Hood: All manipulations of 1-Bromopropane-d7, including weighing, solution preparation, and transfers, must be performed inside a properly functioning chemical fume hood.

-

Ventilated Storage: Store in a dedicated, ventilated cabinet designed for flammable liquids.

-

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Areas: Clearly mark areas where 1-Bromopropane-d7 is stored and handled.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: All personnel must be trained on the specific hazards of 1-Bromopropane-d7, the details of the SOPs, and emergency procedures before they are permitted to handle the compound.[1]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a physical barrier.

Section 3: Quantitative Data and Physical Properties

Understanding the physical properties of 1-Bromopropane-d7 is crucial for anticipating its behavior and implementing appropriate controls.

| Property | Value | Source / Rationale |

| Chemical Formula | C₃D₇Br | [8] |

| CAS Number | 61909-26-0 | [8] |

| Molecular Weight | ~130.03 g/mol | [16] |

| Appearance | Colorless Liquid | [8] |

| Melting Point | -110 °C (-166 °F) | [8] |

| Boiling Point | 71 °C (160 °F) | [8] |

| Flash Point | -4.5 °C (24 °F) | [8] |

| Density | ~1.43 g/mL at 25 °C | [7] |

| Vapor Density | 4.25 (Air = 1) | [8] |

| Solubility in Water | 2.45 g/L | [8] |

| Autoignition Temp. | 490 °C (914 °F) | [8] |

Causality Insight:

-

The low flash point and flammability (GHS Category 2) mandate that it be kept away from all ignition sources, including sparks, open flames, and hot surfaces.[8]

-

The high vapor density means that vapors are heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source. This reinforces the absolute necessity of a chemical fume hood for all manipulations.[9]

Section 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems, incorporating checks and rationales to ensure safety at every step.

SOP: Weighing and Dispensing

Objective: To accurately weigh a precise amount of 1-Bromopropane-d7 while preventing vapor release and skin contact.

Methodology:

-

Preparation:

-

Don appropriate PPE: Safety glasses with side shields, a flame-resistant lab coat, and double-layered nitrile gloves or equivalent chemically resistant gloves.

-

Ensure the chemical fume hood is on and operating correctly (check airflow indicator).

-

Place an analytical balance inside the fume hood. If not possible, use a tared, sealed vial for weighing by difference outside the hood, with the primary transfer occurring inside the hood.

-

Assemble all necessary equipment (spatulas, vials, waste container) inside the fume hood before retrieving the chemical.

-

-

Dispensing:

-

Retrieve the 1-Bromopropane-d7 container from its ventilated storage location.

-

Inside the fume hood, carefully uncap the container.

-

Use a clean pipette or syringe to transfer the required volume to a tared, sealable receiving vial.

-

Immediately and securely cap both the source container and the receiving vial.

-

-

Post-Dispensing:

-

Wipe down the external surfaces of the vials and any minor drips on the work surface with a sorbent pad. Dispose of the pad in a designated hazardous waste container.

-

Return the source container to its proper storage location.

-

Properly remove and dispose of outer gloves in the hazardous waste stream before exiting the fume hood area.[5]

-

SOP: Accidental Spill Response

Objective: To safely contain, neutralize, and clean a spill of 1-Bromopropane-d7.

Methodology:

-

Immediate Actions (All Spills):

-

Alert all personnel in the immediate area.

-

If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Remove all ignition sources from the area.[8]

-

-

Small Spill (<100 mL) inside a Fume Hood:

-

Ensure all personnel are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels.[1]

-

Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[1]

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials in the hazardous waste container.

-

-

Large Spill (>100 mL) or Any Spill Outside a Fume Hood:

-

EVACUATE IMMEDIATELY.

-

Shut the door to the laboratory and prevent re-entry.

-

Activate the fire alarm if there is any risk of fire.

-

Call your institution's emergency response number or EHS from a safe location. Provide the chemical name, location, and estimated quantity of the spill.

-

Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.

-

Section 5: Experimental Workflow and Emergency Logic

Visualizing workflows is key to ensuring procedural integrity and rapid, correct decision-making during an emergency.

Caption: A systematic workflow ensures safety at every stage of use.

Caption: A decision-making diagram for immediate emergency response.

Section 6: Waste Disposal

All materials contaminated with 1-Bromopropane-d7 are considered hazardous waste.

-

Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for liquid waste and solid waste (e.g., contaminated gloves, pads). Do not mix with other waste streams.[4]

-

Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

-

Empty Containers: "Empty" containers are not truly empty and must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. Only after proper rinsing and defacing of the label can the container be discarded.[4]

Conclusion

The utility of 1-Bromopropane-d7 in research is significant, but it is matched by the gravity of its potential hazards. By adopting a safety-first mindset grounded in the hierarchy of controls, understanding the scientific basis for its toxicity, and adhering to rigorous, detailed protocols, researchers can mitigate the risks associated with this valuable compound. The principles of containment, preparedness, and informed caution are paramount to ensuring a safe and productive research environment.

References

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Bromopropane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2022). Final Risk Evaluation for 1-Bromopropane (1-BP). Retrieved from [Link]

-

de Graaf, R. A., De Feyter, H. M., & Behar, K. L. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 12(2), 193-203. Retrieved from [Link]

-

OSHA/NIOSH. (2014). Hazard Alert: 1-Bromopropane. Retrieved from [Link]

-

Minnesota Department of Health. (2023). 1-Bromopropane Air Toxicological Summary. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2013). Hazard Alert: 1-Bromopropane. Retrieved from [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). 1-Bromopropane (1-BP); Regulation Under the Toxic Substances Control Act (TSCA). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2015). Addition of 1-Bromopropane. Retrieved from [Link]

-

Osawa, Y., Highet, R. J., & Pohl, L. R. (1992). The use of stable isotopes to identify reactive metabolites and target macromolecules associated with toxicities of halogenated hydrocarbon compounds. Xenobiotica, 22(9-10), 1147–1156. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7840, 1-Bromopropane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020). Risk Evaluation for 1-Bromopropane (1-BP). Retrieved from [Link]

-

White, R. D., Gandolfi, A. J., Bowden, G. T., & Sipes, I. G. (1983). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology and Applied Pharmacology, 69(2), 170–178. Retrieved from [Link]

-

van Beerendonk, G. J., Meerman, J. H., & van den Broek, J. M. (1995). Deuterium isotope effect on the metabolism of the flame retardant tris(2,3-dibromopropyl) phosphate in the isolated perfused rat liver. Fundamental and Applied Toxicology, 28(1), 81–87. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for 1-Bromopropane. Retrieved from [Link]

-

U.S. Department of Labor. (2013). OSHA and NIOSH issue hazard alert on 1-bromopropane. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of 1-Bromopropane-d7. Retrieved from [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. epa.gov [epa.gov]

- 6. OSHA/NIOSH Hazard Alert: 1-Bromopropane | NIOSH | CDC [cdc.gov]

- 7. health.state.mn.us [health.state.mn.us]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Federal Register :: 1-Bromopropane (1-BP); Regulation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]

- 10. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of stable isotopes to identify reactive metabolites and target macromolecules associated with toxicities of halogenated hydrocarbon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effect on the metabolism of the flame retardant tris(2,3-dibromopropyl) phosphate in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dol.gov [dol.gov]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromopropane-d7 toxicological data for research applications

An In-depth Technical Guide to the Toxicological Profile of 1-Bromopropane-d7 for Research Applications

Introduction: Bridging the Data Gap for a Key Research Tool

1-Bromopropane-d7 (C₃D₇Br) is the deuterated analog of 1-bromopropane (1-BP), a solvent that has seen widespread industrial use as a replacement for ozone-depleting substances.[1] In the research and drug development sectors, 1-Bromopropane-d7 is frequently employed as an internal standard for mass spectrometry-based analytical methods due to its distinct mass shift and similar chemical behavior to its non-deuterated counterpart.[2][3]

However, while the toxicological profile of 1-bromopropane is well-documented, revealing significant neurotoxicity, reproductive hazards, and carcinogenic potential, specific toxicological data for 1-Bromopropane-d7 is virtually nonexistent in public literature.[4][5][6] This guide provides a comprehensive toxicological assessment for researchers by:

-

Thoroughly summarizing the established toxicological profile of 1-bromopropane.

-

Elucidating the primary metabolic pathways of 1-bromopropane.

-

Applying the principles of the deuterium kinetic isotope effect (KIE) to predict how the toxicology of 1-Bromopropane-d7 may differ from the parent compound.

-

Providing standardized, field-proven protocols for researchers to conduct their own toxicological assessments.

This document is designed to empower researchers, scientists, and drug development professionals to make informed safety assessments and design appropriate handling procedures when working with 1-Bromopropane-d7.

Section 1: Comparative Physicochemical Properties

Understanding the physical and chemical properties is foundational to assessing exposure potential and toxicological behavior. While deuteration does not dramatically alter most bulk properties, slight differences in density and molecular weight are noted.

| Property | 1-Bromopropane | 1-Bromopropane-d7 | Reference(s) |

| Molecular Formula | C₃H₇Br | C₃D₇Br | [7][8] |

| Molecular Weight | 122.99 g/mol | 130.03 g/mol | [7][8] |

| CAS Number | 106-94-5 | 61909-26-0 | [7][9] |

| Appearance | Colorless liquid | Colorless liquid | [10][11] |

| Boiling Point | 71 °C | 71 °C | [2][10] |

| Melting Point | -110 °C | -110 °C | [2][10] |

| Density | 1.354 g/mL at 25 °C | 1.430 g/mL at 25 °C | [2][10] |

| Flash Point | -4.5 °C (closed cup) | 22 °C (closed cup) | [10][12] |

| Water Solubility | 2.45 g/L | Data not available | [10] |

| Log P (octanol/water) | 2.1 | 2.1 | [8][10] |

Section 2: The Established Toxicological Profile of 1-Bromopropane (1-BP)

Exposure to 1-BP occurs primarily through inhalation and dermal contact in occupational settings.[1] The toxicological database on 1-BP is extensive, identifying it as a multi-system toxicant.

Neurotoxicity

The most consistently reported and significant health effect of 1-BP exposure in humans is neurotoxicity.[13]

-

Human Data: Occupational exposure is linked to symptoms including headache, dizziness, nausea, and, more severely, a subacute spastic paraparesis (weakness and stiffness of the lower limbs) with distal sensory loss.[14][15] These neurological effects can be long-term, persisting even after exposure ceases.[14][16]

-

Animal Data: Studies in rats and mice corroborate these findings, demonstrating gait abnormalities, nerve degeneration, and damage to both the central and peripheral nervous systems.[5][15]

| Endpoint | Species | Exposure Route | Level and Duration | Observed Effects | Reference(s) |

| Spastic Paraparesis | Human | Inhalation | 91-176 ppm (mean 130 ppm) | Lower extremity pain, paresthesias, difficulty walking. | [14] |

| Sensory Neuropathy | Human | Inhalation | 58-254 ppm (mean 107 ppm) | Numbness, pain, and weakness in lower extremities. | [1] |

| Neurobehavioral | Rat | Inhalation | ≥ 97.4 ppm, 14 days | Decreased vibration sense threshold. | [1] |

Reproductive and Developmental Toxicity

1-BP is a known reproductive toxicant, affecting both male and female systems.

-

Male Reproductive Toxicity: In animal studies, 1-BP exposure leads to a dose-dependent decrease in the weight of the epididymides, seminal vesicles, and prostate.[17][18] It also causes decreased sperm count and motility and an increase in abnormally shaped sperm.[18] The primary mechanism appears to be the inhibition of spermiation (the release of mature spermatids).[5][17]

-

Female Reproductive & Developmental Toxicity: Animal data indicates that 1-BP can alter estrous cycles.[6] While not found to be teratogenic, exposure during pregnancy can lead to reduced body weight in offspring at high concentrations (≥500 ppm).[1]

| Endpoint | Species | Exposure Route | Level and Duration | Observed Effects | Reference(s) |

| Spermiation Failure | Rat (male) | Inhalation | 200-800 ppm, 12 weeks | Decreased sperm count/motility, increased abnormal sperm. | [17][18] |

| Reduced Organ Weight | Rat (male) | Inhalation | ≥ 200 ppm, 12 weeks | Significant decrease in seminal vesicle weight. | [18] |

| Decreased Fetal Weight | Rat (female) | Inhalation | ≥ 500 ppm during gestation | Reduced body weight in offspring. | [1] |

Carcinogenicity and Genotoxicity

The National Toxicology Program (NTP) has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[4][19]

-

Animal Carcinogenicity: Inhalation exposure in long-term bioassays caused tumors at multiple sites in rats and mice.[20] This included rare tumors of the large intestine in rats and lung tumors in mice.[19][20]

-

Genotoxicity: The genotoxic profile of 1-BP is mixed. It did not induce mutations in standard bacterial assays but was mutagenic in specially designed tests for volatile chemicals.[4] It has been shown to cause DNA damage in cultured human and mammalian cells.[4][20] The mechanism is thought to involve the formation of reactive metabolites.[19]

| Finding | Species | Exposure Route | Key Results | Reference(s) |

| Carcinogenicity | Rat | Inhalation (2 years) | Increased incidence of skin tumors (males), large intestine adenomas (females), and pancreatic islet adenomas (males). | [1][20] |

| Carcinogenicity | Mouse | Inhalation (2 years) | Increased incidence of benign and malignant lung tumors (females). | [20] |

| Genotoxicity | In vitro | Cultured human cells | Caused DNA damage without metabolic activation. | [4] |

Section 3: Metabolism of 1-Bromopropane & The Impact of Deuteration

The toxicity of a compound is intrinsically linked to its metabolism. 1-BP is metabolized via two primary, competing pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).[4][21]

-

CYP-Mediated Oxidation: This pathway, primarily catalyzed by the CYP2E1 isoenzyme, involves the breaking of a carbon-hydrogen (C-H) bond to form hydroxylated intermediates.[21][22] These can be further metabolized to reactive, and potentially toxic, species like glycidol and bromoacetone, which are known to be genotoxic.[4][22]

-

GSH Conjugation: This is a detoxification pathway where glutathione S-transferase (GST) enzymes directly conjugate 1-BP with glutathione, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[21][23] This reaction depletes cellular GSH stores.[19]

Methodology:

-

Animal Selection: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old). [24]Animals should be acclimatized for at least 5 days.

-

Dose Preparation: Prepare the test substance, 1-Bromopropane-d7, in a suitable vehicle (e.g., corn oil). The volume administered should not exceed 1 mL/100 g body weight. [25]3. Starting Dose: Based on available data (or lack thereof), select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg. For an unknown substance, 300 mg/kg is a common starting point. [24]4. Stepwise Procedure:

-

Step 1: Administer the starting dose to a group of 3 female rats by oral gavage.

-

Observation: Observe animals closely for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, nervous system activity), and body weight changes for up to 14 days. [24]Pay special attention during the first 24 hours.

-

Decision Point:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified. A re-test at the next lower dose level may be conducted for confirmation.

-

If 0 or 1 animal dies, proceed to the next higher dose level (e.g., 2000 mg/kg) using another group of 3 female rats.

-

-

Step 2 (if needed): Administer the 2000 mg/kg dose to 3 new animals.

-

Final Classification: The final classification is determined by the mortality observed at the different dose levels, according to the OECD guideline tables.

-

Conclusion and Research Outlook

The toxicological profile of 1-Bromopropane-d7 cannot be assumed to be identical to its non-deuterated parent compound. While the inherent hazards are likely similar, the toxicokinetics and, consequently, the manifestation of toxicity are predicted to be altered by the deuterium kinetic isotope effect. Specifically, researchers should be aware of a potentially reduced risk of genotoxicity and carcinogenicity but a potentially increased risk of neurotoxicity and reproductive toxicity due to a longer biological half-life.

This guide provides a robust framework for understanding these potential differences. However, this predictive analysis is not a substitute for empirical safety testing. Researchers using 1-Bromopropane-d7 in applications that could lead to human exposure are strongly encouraged to perform a risk assessment and, where necessary, conduct direct toxicological evaluations using standardized protocols as outlined herein.

References

-

National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - 1-Bromopropane. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 1-Bromopropane. Centers for Disease Control and Prevention. [Link]

-

Garner, C. E., & Yu, X. (2006). Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration. Toxicology and Applied Pharmacology, 217(1), 36-48. [Link]

-

Ichihara, G., et al. (2000). Reproductive toxicity of 1-bromopropane, a newly introduced alternative to ozone layer depleting solvents, in male rats. Toxicological Sciences, 54(2), 416-423. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromopropane - 15th Report on Carcinogens. [Link]

-

Ichihara, G., et al. (2000). Reproductive Toxicity of 1-Bromopropane, a Newly Introduced Alternative to Ozone Layer Depleting Solvents, in Male Rats. Toxicological Sciences, 54(2), 416–423. [Link]

-

Majersik, J. J., et al. (2007). Severe neurotoxicity associated with exposure to the solvent 1-bromopropane (n-propyl bromide). Clinical Toxicology, 45(3), 270-276. [Link]

-

Ichihara, G. (2018). Neuro-reproductive toxicity and carcinogenicity of 1-bromopropane: studies for evidence-based preventive medicine. Journal of Occupational Health, 60(4), 279–291. [Link]

-

Wang, J. D., et al. (2013). Neurotoxicity Associated With Exposure to 1-bromopropane in Golf-Club Cleansing Workers. Journal of Occupational and Environmental Medicine, 55(5), 539-545. [Link]

-

RIVM. (2016). An overview of the available data on the mutagenicity and carcinogenicity of 1-bromopropane. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. [Link]

-

National Center for Biotechnology Information. (n.d.). Report on Carcinogens Monograph on 1-Bromopropane. [Link]

-

Ichihara, G., et al. (2004). Neuro-reproductive toxicities of 1-bromopropane and 2-bromopropane. International Archives of Occupational and Environmental Health, 78(2), 79-96. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane. [Link]

-

Ichihara, G. (2018). Neuro-reproductive toxicity and carcinogenicity of 1-bromopropane: studies for evidence-based preventive medicine. Journal of Occupational Health, 60(4), 279-291. [Link]

-

ResearchGate. (n.d.). Proposed metabolism of 1-Bromopropane (1-BP) metabolism in male F344 rats. [Link]

-

OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-